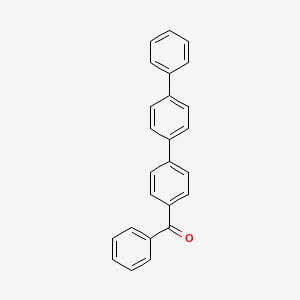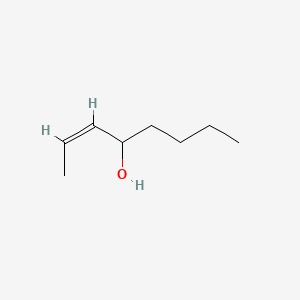
Veratrylidene-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veratrylidene-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H14F3NO2. It is a unique chemical entity that has garnered attention in various fields of scientific research due to its distinctive structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Veratrylidene-3-(trifluoromethyl)aniline typically involves the reaction of veratraldehyde with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The industrial synthesis also focuses on minimizing waste and optimizing resource utilization.
化学反応の分析
Types of Reactions: Veratrylidene-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Veratrylidene-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Veratrylidene-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications.
類似化合物との比較
Veratrylidene-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the veratrylidene moiety, resulting in different chemical properties and reactivity.
Veratraldehyde: While it contains the veratrylidene group, it does not have the trifluoromethyl group, leading to distinct chemical behavior.
Other Trifluoromethylated Anilines: These compounds have varying substituents on the aniline ring, which influence their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in its individual components or other related compounds.
特性
CAS番号 |
397-72-8 |
|---|---|
分子式 |
C16H14F3NO2 |
分子量 |
309.28 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C16H14F3NO2/c1-21-14-7-6-11(8-15(14)22-2)10-20-13-5-3-4-12(9-13)16(17,18)19/h3-10H,1-2H3 |
InChIキー |
GZTBLNPAZHPNBG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



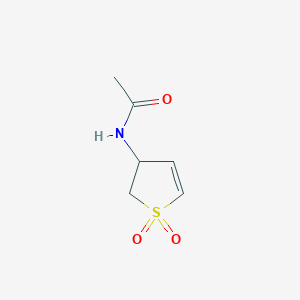



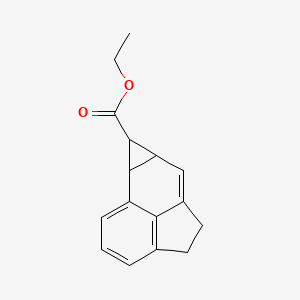
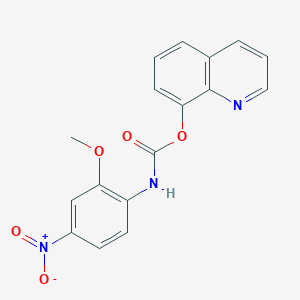

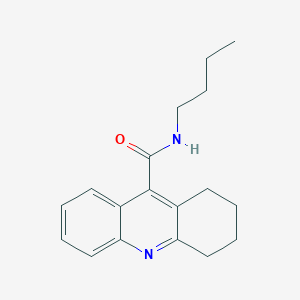
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
